molecular formula C26H23NO4 B1404659 Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid CAS No. 1361197-86-5

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1404659
CAS No.: 1361197-86-5
M. Wt: 413.5 g/mol
InChI Key: GHKDFAVPKIFJQB-XZOQPEGZSA-N
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Description

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C26H23NO4 and a molecular weight of 413.47 g/mol . The compound is a derivative of pyrrolidine, featuring a phenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.

    Fmoc Protection:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The phenyl group contributes to the compound’s stability and reactivity. The pyrrolidine ring provides a rigid framework that influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-trans-4-hydroxy-pyrrolidine-3-carboxylic acid
  • Fmoc-trans-4-methyl-pyrrolidine-3-carboxylic acid
  • Fmoc-trans-4-ethyl-pyrrolidine-3-carboxylic acid

Uniqueness

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to other similar compounds. The phenyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and proteomics research.

Properties

CAS No.

1361197-86-5

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m0/s1

InChI Key

GHKDFAVPKIFJQB-XZOQPEGZSA-N

SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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